p-Toluenesulfonic acid monohydrate properties and uses
p-Toluenesulfonic acid monohydrate properties and uses
An In-depth Technical Guide to p-Toluenesulfonic Acid Monohydrate: Properties and Applications
Introduction
p-Toluenesulfonic acid monohydrate (TsOH·H₂O), also known as tosylic acid, is a strong organic acid widely utilized as a catalyst and intermediate in organic synthesis.[1] With the chemical formula CH₃C₆H₄SO₃H·H₂O, it presents as a white, crystalline solid that is soluble in water, alcohols, and other polar organic solvents.[2][3] Unlike many strong mineral acids, TsOH is non-oxidizing, solid, and non-corrosive, making it a convenient and safer alternative for a multitude of chemical transformations.[4][5][6] Its robust acidity, ease of handling, and versatility have established it as an indispensable tool for researchers, chemists, and professionals in drug development and the broader chemical industry.[4][7]
This guide provides a comprehensive overview of the properties, core applications, and experimental protocols associated with p-toluenesulfonic acid monohydrate.
Properties of p-Toluenesulfonic Acid Monohydrate
p-Toluenesulfonic acid is a strong organic acid, approximately one million times stronger than benzoic acid.[1] It is most commonly supplied as the monohydrate.[1]
Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 4-methylbenzenesulfonic acid;hydrate | [8] |
| Synonyms | Tosylic acid, PTSA, p-TsOH, Tosic acid | [1] |
| CAS Number | 6192-52-5 | [1][7] |
| Molecular Formula | C₇H₁₀O₄S | [8][9] |
| Molar Mass | 190.22 g/mol | [1][8] |
| Appearance | White/colorless crystalline solid | [1][2][10] |
| Melting Point | 103-107 °C (217-225 °F) | [1] |
| Boiling Point | 140 °C (284 °F) at 20 mmHg | [1] |
| Density | 1.24 g/cm³ | [1][11] |
| pKa | -2.8 (in water, ref for benzenesulfonic acid) | [1] |
| Solubility | Highly soluble in water (67 g/100 mL), alcohols, and other polar organic solvents.[1][3][10] Insoluble in nonpolar solvents like ether.[2][10] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectrum | Key Features and Peaks | References |
| ¹H NMR | Spectra available in databases like SpectraBase. | [8][12] |
| ¹³C NMR | Spectra available in databases like SpectraBase. | [8] |
| IR Spectrum | Infrared spectra are available in the Coblentz Society's collection and other databases. | [8][9][13] |
Core Applications in Organic Synthesis
The efficacy of TsOH·H₂O lies in its role as a strong, "organic-soluble" acid catalyst.[1] It is a cornerstone reagent for a vast number of transformations in organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.[7][14][15]
Esterification and Transesterification
TsOH·H₂O is a classic and highly effective catalyst for Fischer-Speier esterification and transesterification reactions.[1][7][16][17] It operates by protonating the carbonyl oxygen of the carboxylic acid or ester, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[5][18] This catalytic role is fundamental in synthesizing a wide range of esters, from simple flavor compounds to complex pharmaceutical intermediates.[18]
Acetalization and Ketalization
TsOH·H₂O is an excellent catalyst for the formation of acetals and ketals, which are common protecting groups for aldehydes and ketones.[1][5][10] The reaction involves the acid-catalyzed addition of an alcohol or diol to the carbonyl group, a critical step in multi-step syntheses where the carbonyl functionality needs to be masked.[5]
Protection and Deprotection of Alcohols
The tosyl group (Ts), derived from p-toluenesulfonic acid, is a widely used protecting group for alcohols.[1] Alcohols can be converted to tosylates by reacting them with 4-toluenesulfonyl chloride in the presence of a base.[1] Tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions, and this reactivity allows for the deoxygenation of alcohols.[1]
Furthermore, TsOH·H₂O is used as a catalyst for protecting alcohols with other groups, such as tetrahydropyran (B127337) (THP).[19][20] It is also effective in the deprotection of acid-labile groups like the Boc (tert-butyloxycarbonyl) group from amines.[5]
Other Key Syntheses
The utility of TsOH·H₂O extends to a wide range of other reactions, including:
-
Polymerization and depolymerization reactions .[21]
-
Rearrangement reactions .[7]
-
Synthesis of heterocyclic compounds such as piperidines, pyrazoles, and quinazolinones.[4][22]
-
One-pot, multi-component reactions , which are highly valued for their efficiency in building molecular complexity.[4][23]
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are example protocols for common applications of TsOH·H₂O.
Protocol: THP Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) catalyzed by TsOH·H₂O.[19]
-
Preparation : To a stirred solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents) at room temperature.
-
Catalysis : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Reaction : Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the THP-protected alcohol.
Protocol: Fischer-Speier Esterification
This protocol outlines a general procedure for synthesizing esters from a carboxylic acid and an alcohol.[24]
-
Preparation : In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the carboxylic acid (1.0 equivalent), the alcohol (often used as the solvent or in excess), and a suitable azeotroping solvent like toluene.
-
Catalysis : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Reaction : Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitoring : Monitor the reaction progress by TLC or by observing the amount of water collected.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or column chromatography if necessary.
Industrial Applications
Beyond its role in laboratory-scale synthesis, TsOH·H₂O is a valuable component in numerous industrial sectors.[21]
-
Resins and Polymers : It serves as an effective catalyst for polymerization and curing reactions in the manufacturing of epoxy resins, amino resins, and various coatings.[21][25][26]
-
Pharmaceuticals : It is a critical reagent and intermediate in the large-scale synthesis of active pharmaceutical ingredients (APIs).[15][25]
-
Other Industries : It also finds use in the production of dyes, plasticizers, cosmetics, and adhesives.[2][21][25]
Safety and Handling
p-Toluenesulfonic acid monohydrate is a corrosive substance that requires careful handling.[2][27]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |
| GHS07: Exclamation mark | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 |
(References:[1])
Handling and Storage
-
Handling : Use in a well-ventilated area.[28][29] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[28] Avoid breathing dust and prevent contact with skin and eyes.[27][29]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][28][30] It is hygroscopic and should be protected from moisture.[1][2][22] Store away from incompatible materials such as strong bases and strong oxidizing agents.[2][28]
Conclusion
p-Toluenesulfonic acid monohydrate is a powerful and versatile strong organic acid. Its solid nature, ease of handling, high acidity, and solubility in organic solvents make it an indispensable catalyst for a vast array of chemical transformations.[5][7] From fundamental reactions like esterification to the intricate, multi-step synthesis of pharmaceuticals, TsOH·H₂O provides an efficient, reliable, and often superior alternative to mineral acids, solidifying its role as a cornerstone of modern organic synthesis.[4][5]
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